molecular formula C5H5N5 B076650 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 13114-11-9

1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No. B076650
CAS RN: 13114-11-9
M. Wt: 135.13 g/mol
InChI Key: ZLKFIEOFYXSNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique structure that makes it an attractive candidate for various research purposes.

Mechanism Of Action

The mechanism of action of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine is not well understood. However, studies have shown that this compound can bind to various proteins, including enzymes and receptors, and modulate their activity. This property makes it an attractive candidate for drug discovery, as it can potentially target specific proteins involved in disease pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine are still being studied. However, studies have shown that this compound can affect various cellular processes, including cell proliferation, apoptosis, and migration. Additionally, it has been shown to modulate the activity of various enzymes and receptors, including G protein-coupled receptors and kinases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments is its unique structure, which allows for the modification of its chemical properties. This property makes it a versatile compound that can be used in various research applications. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research and development of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine. One potential direction is the development of new drugs based on this compound. The unique structure of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine allows for the modification of its chemical properties, which can lead to the development of new drugs with improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in various research fields.

Synthesis Methods

The synthesis of 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine involves the reaction of 5-amino-1-methyl-1H-tetrazole with ethyl propiolate in the presence of a catalyst. The reaction proceeds through a cycloaddition reaction, forming the triazole ring. The resulting compound is then treated with hydrochloric acid to remove the ethyl ester group, yielding 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine.

Scientific Research Applications

1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine has been used in various scientific research applications. One of its most common uses is as a scaffold in drug discovery. The unique structure of this compound allows for the modification of its chemical properties, which can lead to the development of new drugs with improved efficacy and reduced toxicity. Additionally, 1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine has been used in the development of fluorescent probes for imaging biological systems.

properties

CAS RN

13114-11-9

Product Name

1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

1-methyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C5H5N5/c1-10-4-2-6-3-7-5(4)8-9-10/h2-3H,1H3

InChI Key

ZLKFIEOFYXSNAN-UHFFFAOYSA-N

SMILES

CN1C2=CN=CN=C2N=N1

Canonical SMILES

CN1C2=CN=CN=C2N=N1

synonyms

1H-1,2,3-Triazolo[4,5-d]pyrimidine, 1-methyl- (9CI)

Origin of Product

United States

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